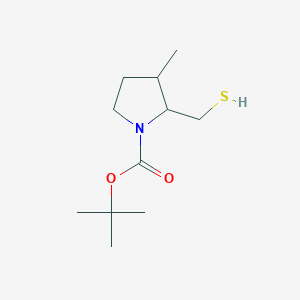![molecular formula C24H27N3O3 B2777488 8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one CAS No. 222716-46-3](/img/structure/B2777488.png)
8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains an imidazole group and a chromenone group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Chromenone (or chromone) is a derivative of chromene and is a key structure in many natural products with various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the imidazole and chromenone groups. The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The chromenone group would add further complexity to the structure.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Imidazole rings, for example, are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Photophysical Properties and Theoretical Computations
A study on novel fluorescent triazole derivatives, including compounds with structural similarities to the specified compound, showcases their synthesis and photophysical properties. These compounds exhibit fluorescence in the blue and green regions, with absorption in the near-visible to visible spectrum. Their photophysical characteristics were studied in various solvents, and theoretical computations were performed using DFT and TD-DFT to compare experimental and theoretical data. The findings suggest potential applications in materials science for fluorescent materials and probes, highlighting their stability and distinct photophysical properties (Padalkar et al., 2015).
Antibacterial Activity
Research into the synthesis of novel (1H-benzo[d]imidazole-2-yl)-6-(diethylamino)-3H-one-xanthene, phenoxazine, and oxazine derivatives reveals their potent antibacterial activities. These compounds were tested against various bacterial strains, demonstrating significant inhibition. The study underscores the potential of such compounds in developing new antibacterial agents, which is crucial given the rising antibiotic resistance. Their thermal stability up to 300°C and fluorescence properties also suggest their utility in bioimaging and diagnostic applications (Patil et al., 2015).
Anticancer Potential
A series of compounds, including ones structurally related to the specified chemical, were evaluated for their anticancer activity. These compounds showed promising results against human breast cell MCF-7 line and liver carcinoma cell line HepG2. The study indicates the significant potential of these compounds as therapeutic agents against cancer, contributing to the ongoing search for more effective and less toxic anticancer drugs (Badrey & Gomha, 2012).
Molecular Docking Studies for Breast Cancer
In another study, chromeno[4,3-b]pyridine derivatives were designed and synthesized, followed by computational ADME and Lipinski's analysis for their anticancer activities. The molecular docking studies highlighted the interaction of these compounds with breast cancer cell lines, suggesting their efficacy as potential therapeutic agents. The research adds to the body of knowledge on drug design and development for cancer treatment, showcasing the importance of computational tools in identifying promising compounds (Abd El Ghani et al., 2022).
Mechanism of Action
Target of Action
The compound Oprea1_499168 is a derivative of the imidazole heterocyclic compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral properties . .
Mode of Action
Imidazole derivatives, in general, are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows for the formation of hydrogen bonds with biological targets, potentially leading to various biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .
Action Environment
It is known that the imidazole ring possesses intramolecular hydrogen bonding, which could potentially influence its stability under various environmental conditions .
Properties
IUPAC Name |
8-(diethylaminomethyl)-6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-5-15-12-16-22(29)18(24-25-19-10-8-9-11-20(19)26(24)4)14-30-23(16)17(21(15)28)13-27(6-2)7-3/h8-12,14,28H,5-7,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUBWJXUFRJYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(CC)CC)OC=C(C2=O)C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
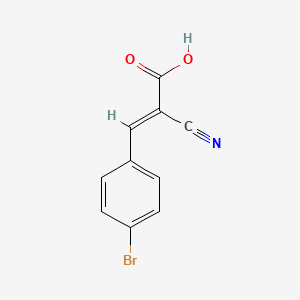

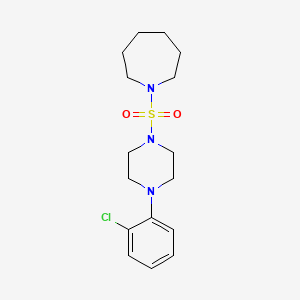
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2777411.png)
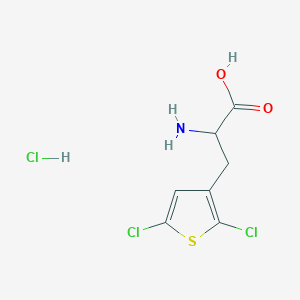
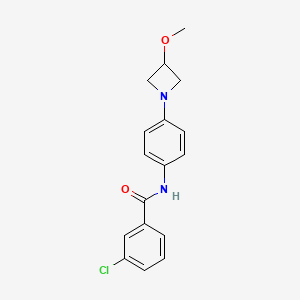

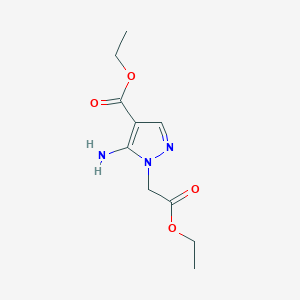
![tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate](/img/structure/B2777416.png)
![N-[2-[4-(2-Cyanothiophen-3-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2777417.png)
![4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B2777419.png)
